4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Description
4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a bicyclic pyridazinone derivative featuring a cyclopentane ring fused to a pyridazinone core and a trifluoromethyl (-CF₃) substituent at the 4-position. The compound’s structure combines a rigid bicyclic framework with the electron-withdrawing and lipophilicity-enhancing properties of the -CF₃ group, making it a candidate for pharmaceutical or agrochemical applications.
Synthetic routes for analogous pyridazinones typically involve nucleophilic substitution or cyclization reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized via alkylation of the parent pyridazinone using halides and potassium carbonate in acetone .
Properties
IUPAC Name |
4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(4)12-13-7(6)14/h1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPUKTLVBKZHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN=C2C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the pyridazinone core.
Trifluoromethylation: This step introduces the trifluoromethyl group, often using reagents like trifluoromethylating agents or radical trifluoromethylation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Substitution at various positions on the core structure can yield a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential pharmaceutical applications include the development of new drugs with specific biological activities.
Industry: It can be used in the production of agrochemicals, materials, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with 2,5,6,7-Tetrahydro-3H-Cyclopenta[c]Pyridazin-3-One
The parent compound, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (m/z = 136.1), lacks the -CF₃ group and was identified via GC-MS in Acanthospermum hispidum extracts with anti-trypanosomal activity . Key differences include:
- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability and metabolic stability.
- Bioactivity: The parent compound’s anti-parasitic activity suggests the pyridazinone core is pharmacologically relevant, but the -CF₃ derivative may exhibit enhanced potency or altered selectivity.
Comparison with Substituted Pyridazinones
describes 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h), which share a pyridazinone core but differ in substituents and ring fusion:
- Substituents : The -CF₃ group in the target compound contrasts with the chloro and phenyl groups in 3a-3h , which influence steric and electronic interactions.
- Synthesis : The target compound’s synthesis likely requires specialized reagents (e.g., trifluoromethylation agents) compared to the straightforward alkylation used for 3a-3h .
- Applications: Chloro-phenyl pyridazinones may target different pathways (e.g., antimicrobial), while the -CF₃ derivative’s properties could favor CNS or oncology applications.
Impact of the Trifluoromethyl Group
- Metabolic Stability : -CF₃ reduces oxidative metabolism, extending half-life.
- Binding Affinity : Enhanced hydrophobic interactions may improve target engagement.
- Toxicity: Fluorinated compounds often exhibit altered toxicity profiles compared to non-fluorinated analogs.
Data Tables
Table 1. Structural and Synthetic Comparison of Pyridazinone Derivatives
*Inferred from analogous methods.
Research Findings
- Structural Identification: The parent pyridazinone was characterized via GC-MS (m/z = 136.1) in A. hispidum , suggesting similar analytical techniques (e.g., LC-MS) could validate the target compound’s structure.
- Computational Modeling : Tools like SHELX could aid in crystallographic analysis if structural data becomes available, though this remains speculative.
Biological Activity
4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, with the CAS number 929975-31-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7F3N2O
- Molecular Weight : 204.15 g/mol
- CAS Number : 929975-31-5
- Purity : Typically ≥98% .
Research indicates that compounds similar to this compound may exhibit various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, pyridazinone derivatives have been studied for their potential as tyrosine kinase inhibitors , particularly against the c-Met enzyme, which is implicated in various cancers .
Anticancer Activity
A study on substituted pyridazinone derivatives demonstrated that certain compounds exhibited significant inhibitory effects on the c-Met enzyme and anti-proliferative activities against human gastric cancer cell lines (Hs746T) . The promising results suggest that this compound could similarly possess anticancer properties.
Antiviral Potential
The compound's heterocyclic nature positions it as a candidate for antiviral drug development. Heterocycles are known to play crucial roles in medicinal chemistry due to their ability to interact with biological macromolecules. Research has shown that various N-heterocycles demonstrate antiviral activity by inhibiting viral enzymes or interfering with viral replication .
Table of Biological Activities
Detailed Research Findings
- Tyrosine Kinase Inhibitors : A series of pyridazinone derivatives were synthesized and evaluated for their inhibitory effects on the c-Met enzyme. Compounds with similar structures to this compound showed promising results in inhibiting cell growth in gastric cancer models .
- Antiviral Studies : Heterocycles like pyridazinones have been identified as promising candidates for antiviral agents due to their ability to inhibit critical viral enzymes such as RNA polymerases. This suggests that further exploration into the antiviral properties of this compound could yield significant insights into its therapeutic potential .
Q & A
What are the established synthetic routes for 4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one?
Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, a patent describes its use as a building block in larger molecules through:
Condensation : Reacting cyclopenta[c]pyridazinone precursors with trifluoromethylating agents (e.g., CF₃-I or CF₃-Cu) under Pd-catalyzed cross-coupling conditions.
Cyclization : Intramolecular cyclization using dehydrating agents (e.g., POCl₃) to form the fused pyridazinone ring.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
Which analytical techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- LC-MS : Confirms molecular weight (e.g., m/z 742 [M+H]+ observed in related analogs) and purity .
- HPLC : Retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) ensures chromatographic homogeneity .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl integration at δ ~3.5–4.0 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (~1671 cm⁻¹ for pyridazinone C=O) .
How does the compound’s stability vary under different storage or reaction conditions?
Level: Basic
Methodological Answer:
- Thermal Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV-Vis exposure.
- Solution Stability : Assess in solvents (e.g., DMSO, ethanol) via NMR to detect decomposition products.
What preliminary biological screening strategies are recommended for this compound?
Level: Basic
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or hydrolases (e.g., 10 µM concentration, ATP-coupled detection).
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy.
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination) .
How can synthetic yield be optimized for large-scale production?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd₂(dba)₃ for trifluoromethylation efficiency.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for cyclization kinetics.
- Reaction Time/Temperature : Use design-of-experiments (DoE) to model optimal conditions (e.g., 80°C for 12 hours) .
What mechanistic insights exist for trifluoromethyl group incorporation?
Level: Advanced
Methodological Answer:
- Computational Studies : Density Functional Theory (DFT) can model transition states for CF₃-Cu/Pd-mediated coupling.
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during cyclization.
- Kinetic Profiling : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps.
How should conflicting spectral data (e.g., NMR vs. MS) be resolved?
Level: Advanced
Methodological Answer:
- Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) and high-resolution MS.
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., trifluoromethyl orientation) .
What strategies are effective for modifying the core structure to enhance bioactivity?
Level: Advanced
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to modulate reactivity.
- Heteroatom Replacement : Replace pyridazinone oxygen with sulfur (thione analogs) to alter binding affinity.
- Ring Expansion : Synthesize cyclohepta[c]pyridazinone analogs and compare activity .
How can in silico modeling predict interactions with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (PDB: 1ATP).
- Pharmacophore Mapping : Identify critical interactions (e.g., H-bonding with pyridazinone carbonyl).
- ADMET Prediction : Employ SwissADME to estimate permeability and metabolic stability.
What methodologies assess the compound’s toxicity profile in preclinical models?
Level: Advanced
Methodological Answer:
- In Vitro Hepatotoxicity : Primary hepatocyte assays (LDH release, CYP450 inhibition).
- Genotoxicity : Ames test (TA98/TA100 strains) with metabolic activation (S9 fraction).
- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
